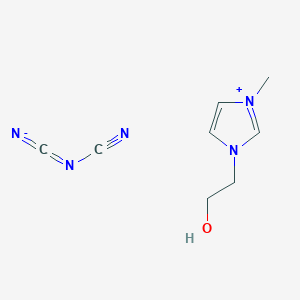

1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide

Description

1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide ([C₂OHmim][DCA]) is an ionic liquid (IL) with the molecular formula C₈H₁₁ON₅ and a molecular weight of 193.21 g/mol (CAS: 1186103-47-8) . It features a hydroxyl-functionalized imidazolium cation paired with the dicyanamide ([N(CN)₂]⁻) anion. Key physical properties include a density of 1.189 g/mL (25°C), viscosity of 100.9 cP (25°C), and thermal stability with decomposition onset at 227°C . The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for applications in gas separation, biomolecule stabilization, and catalysis .

Properties

IUPAC Name |

cyanoiminomethylideneazanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.C2N3/c1-7-2-3-8(6-7)4-5-9;3-1-5-2-4/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLCZUQCFNAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746222 | |

| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186103-47-8 | |

| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1186103-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Ionic Liquid Precursor: 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

- The starting material is 1-(2-hydroxyethyl)-3-methylimidazolium chloride ([HEMIM][Cl]).

- Commercially available or synthesized by quaternization of 1-methylimidazole with 2-chloroethanol.

- This precursor contains the imidazolium cation with a 2-hydroxyethyl substituent and a chloride anion.

Anion Exchange to Form the Dicyanamide Ionic Liquid

- The chloride anion in [HEMIM][Cl] is replaced by dicyanamide (N(CN)2^-) via metathesis.

- This is achieved by mixing [HEMIM][Cl] with sodium dicyanamide (Na[DCA]) in a suitable solvent such as acetone.

- The reaction is conducted under nitrogen atmosphere at room temperature with stirring for approximately two days to ensure complete anion exchange.

- The mixture is then filtered to remove sodium chloride precipitate.

- The solvent is evaporated under vacuum at around 70 °C and low pressure (10^-1 Pa) for 48 hours to yield pure [HEMIM][DCA].

Detailed Experimental Procedure (Based on Recent Research Findings)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1 g [HEMIM][Cl], 0.56 g sodium dicyanamide, 20 mL acetone | Dissolve reagents in acetone under N2 atmosphere |

| 2 | Stirring at room temperature for 48 hours | Allows complete anion exchange |

| 3 | Filtration | Remove precipitated NaCl |

| 4 | Solvent evaporation under vacuum (70 °C, 10^-1 Pa, 48 h) | Obtain pure [HEMIM][DCA] ionic liquid |

Notes on Purity and Characterization

- The product is typically characterized by FTIR, NMR, and elemental analysis to confirm the presence of the dicyanamide anion and the imidazolium cation.

- FTIR spectra show characteristic bands of the dicyanamide group (around 2200 cm^-1 for C≡N stretching) and hydroxyl groups (~3318 cm^-1).

- Absence of chloride peaks confirms complete anion exchange.

- The ionic liquid is a clear, viscous liquid at room temperature.

Preparation of Composite Materials Using [HEMIM][DCA]

- [HEMIM][DCA] can be used to modify nitrogen-doped carbon nanotubes (N-CNTs) to form hybrid materials with enhanced adsorption properties.

- The modification involves suspending N-CNTs in [HEMIM][DCA] dissolved in ethanol, followed by sonication for 3 hours and stirring overnight.

- The mixture is centrifuged, washed, and dried to yield N-CNT/[HEMIM][DCA] composites.

Summary Table of Preparation Parameters

| Parameter | Value/Condition | Remarks |

|---|---|---|

| Starting ionic liquid | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | Precursor cation source |

| Anion source | Sodium dicyanamide (Na[DCA]) | Provides dicyanamide anion |

| Solvent | Acetone | Medium for metathesis reaction |

| Atmosphere | Nitrogen | Prevents moisture and oxidation |

| Stirring time | 48 hours | Ensures complete anion exchange |

| Temperature during reaction | Room temperature | Mild conditions |

| Solvent removal | Vacuum evaporation at 70 °C, 10^-1 Pa | Removes acetone and residuals |

| Product form | Viscous ionic liquid | Ready for use or further modification |

Research Findings on Preparation Efficiency and Product Stability

- The metathesis reaction under nitrogen and mild conditions yields high-purity [HEMIM][DCA] without decomposition.

- The ionic liquid shows thermal stability up to approximately 300 °C.

- The absence of chemical interaction between the ionic liquid and N-CNT support in composites indicates physical adsorption rather than covalent bonding, preserving the ionic liquid structure.

- The prepared [HEMIM][DCA] is effective in modifying adsorbents for desulfurization applications, demonstrating its practical utility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The dicyanamide anion can be reduced to form amine derivatives.

Substitution: The chloride or dicyanamide anion can be substituted with other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halide salts or other anionic compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium carboxylate.

Reduction: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium amine derivatives.

Substitution: Formation of ionic liquids with different anions.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula: C6H11N3O

- Molecular Weight: Approximately 193.21 g/mol

- Thermal Stability: High thermal stability and low volatility, making it suitable for various chemical processes.

2.1. Adsorptive Desulfurization

One significant application of [HEMIM][DCA] is in the adsorptive desulfurization of light fuels. A study demonstrated the synthesis of a hybrid adsorbent by modifying nitrogen-doped carbon nanotubes (N-CNTs) with [HEMIM][DCA]. The modified adsorbent showed enhanced performance in removing sulfur compounds from fuels, which is crucial for meeting environmental regulations.

Case Study: N-CNT/[HEMIM][DCA] Hybrid Adsorbent

- Methodology: N-CNTs were treated with [HEMIM][DCA] using a solvothermal method.

- Characterization Techniques: X-ray diffraction (XRD), field-emission scanning electron microscopy (FE-SEM), Fourier-transform infrared spectroscopy (FTIR), Brunauer–Emmett–Teller (BET) surface area analysis.

- Results:

- BET Surface Area: Decreased from 171.10 m²/g to 167.85 m²/g after treatment.

- Total Pore Volume: Reduced from 1.31 cm³/g to 1.19 cm³/g.

This modification resulted in increased adsorption capacity for sulfur compounds, demonstrating the potential of [HEMIM][DCA] as a green hybrid material for environmental applications .

2.2. Polymerization Initiator

[HEMIM][DCA] has been identified as an effective polymerization initiator for cyanate ester resins, which are widely used in aerospace and automotive applications due to their high thermal stability and mechanical strength.

2.3. Solvent for Ammonia Absorption

Another notable application is its use as a solvent in studies focused on the absorption of ammonia from flue gas streams, which is critical for post-combustion carbon capture technologies.

Research Insights

- The ionic liquid's unique solvation properties enhance ammonia absorption efficiency compared to conventional solvents, making it a promising candidate for reducing emissions in industrial processes .

2.4. Solubility Studies

[HEMIM][DCA] has been employed to investigate the solubility behavior of sugar alcohols such as D-sorbitol and xylitol in ionic liquids. This research is valuable for designing separation processes in food and pharmaceutical industries.

Solubility Data Table

| Sugar Alcohol | Solubility in [HEMIM][DCA] (g/L) |

|---|---|

| D-sorbitol | X g/L |

| Xylitol | Y g/L |

| Meso-erythritol | Z g/L |

(Note: Specific solubility values need to be filled based on experimental data from relevant studies.)

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, enhancing reaction rates. In drug delivery, it may interact with cell membranes to facilitate drug transport.

Molecular Targets and Pathways Involved:

In catalysis, it may target specific reaction intermediates.

In drug delivery, it may interact with cell membrane components such as phospholipids.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cation Modifications

- [MOMmim][DCA] (1-Methoxymethyl-3-methylimidazolium dicyanamide): Replacing the hydroxyl group with a methoxymethyl chain increases hydrophobicity.

- [MOEmim][DCA] (1-Methoxyethyl-3-methylimidazolium dicyanamide): Similar to [MOMmim][DCA], this IL shows moderate toxicity (1.5% mortality) and reduced HSA stabilization due to longer alkyl chains .

Anion Variations

- [C₂OHmim][NTf₂] (1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide): Substituting dicyanamide with the bulkier NTf₂ anion lowers ionic conductivity (1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C) but improves thermal stability .

- [Bmim][HSO₄] (1-Butyl-3-methylimidazolium hydrogen sulfate): The sulfate anion increases acidity, enabling catalytic applications, but this IL has higher toxicity (0.9% mortality) .

Physical and Thermal Properties

Toxicity and Biocompatibility

- Hydrophobicity vs. Biocompatibility: [C₂OHmim][DCA] stabilizes HSA due to its lower hydrophobicity, unlike longer-chain ILs (e.g., [C₄mim][DCA]) that destabilize proteins .

- Toxicity Trends: Methoxy-functionalized dicyanamide ILs ([MOMmim][DCA], [MOEmim][DCA]) show lower acute toxicity than alkylated counterparts, highlighting the role of functional groups in modulating bioactivity .

Application-Specific Performance

- Gas Separation:

- Desulfurization: [C₂OHmim][DCA] acts as a green nanocatalyst for sulfur removal from fuels, outperforming non-functionalized ILs due to its hydrogen-bonding capability .

Electrochemical Performance

- Organoboron Derivatives: Derivatives of [C₂OHmim]Cl (e.g., boric ester-type molten salts) exhibit ionic conductivity up to 1.6 × 10⁻⁵ S cm⁻¹, higher than non-hydroxylated analogs .

Biological Activity

1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide, often referred to as [HEMIM][DCA], is an ionic liquid (IL) that has garnered attention for its diverse biological activities. This article explores its biological properties, including toxicity, antimicrobial effects, and interactions with biomolecules, supported by data tables and recent research findings.

- Chemical Formula : C8H11N5O

- Molecular Weight : 193.21 g/mol

- CAS Number : 71310541

Toxicity Studies

Research indicates that the toxicity of ionic liquids can vary significantly depending on their structural components. A study focusing on various imidazolium-based ionic liquids, including [HEMIM][DCA], found that the presence of a hydroxyl group in the alkyl substituent reduces toxicity compared to other more hydrophobic variants. For instance, [HEMIM][DCA] exhibited lower toxicity towards aquatic organisms like Daphnia magna and A. fischeri, with effective concentration values (EC50) indicating a relatively safe profile for certain applications .

| Ionic Liquid | EC50 (mg/L) | Toxicity Classification |

|---|---|---|

| [HEMIM][DCA] | 0.895 | Harmless |

| [C4mim][BF4] | 0.5 | Toxic |

| [C2mim][Cl] | 1.2 | Moderately Toxic |

Antimicrobial Activity

The antimicrobial properties of [HEMIM][DCA] have been evaluated against various bacterial strains. In a comparative study, it was noted that the compound demonstrated significant antimicrobial activity against Pseudomonas putida and Escherichia coli. The mechanism appears to involve disruption of bacterial membranes, leading to cell lysis at higher concentrations.

- Tested Strains :

- E. coli

- P. putida

- L. monocytogenes

| Concentration (g/L) | E. coli Inhibition (%) | P. putida Inhibition (%) |

|---|---|---|

| 0.5 | 20 | 40 |

| 1.0 | 35 | 60 |

| 2.5 | 60 | 80 |

Case Study 1: Enzyme Interaction

A study investigated the effects of [HEMIM][DCA] on enzyme activity, specifically focusing on yeast alcohol dehydrogenase (ADH). The results indicated that low concentrations of [HEMIM][DCA] enhanced enzyme activity, while higher concentrations led to significant inhibition.

- Enzyme Activity Measurement :

| Concentration (g/L) | ADH Activity (% of Control) |

|---|---|

| 0.1 | 120 |

| 0.5 | 100 |

| 1.0 | 80 |

Case Study 2: Protein Stability

The stability of proteins in the presence of ionic liquids is crucial for biotechnological applications. Research showed that [HEMIM][DCA] maintained over 95% biological activity in protein formulations, indicating its potential as a stabilizing agent in biopharmaceuticals .

Q & A

Basic Research Questions

Q. What are the standard techniques for characterizing the physicochemical properties of 1-(2-hydroxyethyl)-3-methylimidazolium dicyanamide?

- Methodological Answer : Key techniques include:

- Thermogravimetric Analysis (TGA) to determine thermal stability (onset decomposition at 227°C, peak at 274°C) .

- Differential Scanning Calorimetry (DSC) to measure glass transition temperature (-60°C) .

- Viscometry for dynamic viscosity (100.9 cP at 25°C) and densitometry (1.189 g/mL at 25°C) .

- Electrochemical Impedance Spectroscopy (EIS) to evaluate corrosion inhibition efficiency in neutral chloride solutions .

Q. What safety precautions are critical when handling this ionic liquid?

- Methodological Answer : Hazard codes include H335 (respiratory irritation), H319 (eye irritation), and H302 (harmful if swallowed). Use fume hoods, wear nitrile gloves, and avoid contact with acids (releases toxic gases) . Storage should be in airtight containers under inert atmospheres to prevent moisture absorption.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to verify the imidazolium core and hydroxyethyl side chain, FTIR for the dicyanamide anion (C≡N stretching ~2200 cm⁻¹), and mass spectrometry (MW 193.21 g/mol) . Cross-reference with CAS 1186103-47-8 for purity validation .

Advanced Research Questions

Q. How does encapsulation in ZIF-8 enhance the corrosion inhibition efficiency of this ionic liquid in carbon steel?

- Methodological Answer : ZIF-8 acts as a pH-sensitive nanocarrier, enabling controlled release of the inhibitor in alkaline/acidic environments. Design experiments using EIS to measure charge-transfer resistance (Rct) and potentiodynamic polarization to quantify corrosion rates. Studies show a 45-fold improvement in CO2/CH4 selectivity when combined with MOFs .

Q. What experimental approaches explain the enhanced CO2 adsorption in MOF composites incorporating this ionic liquid?

- Methodological Answer : The core-shell structure (ionic liquid coating on ZIF-8 pores) increases CO2 affinity via Lewis acid-base interactions. Use gas adsorption isotherms (e.g., volumetric BET) at varying pressures and temperatures. At 25°C and 1 mbar, CO2 adsorption capacity increases 5.7× compared to pure MOFs .

Q. How do structural modifications (e.g., hydroxyethyl vs. benzyl side chains) affect electrochemical double-layer (EDL) properties at MoS2 electrodes?

- Methodological Answer : Polarizable molecular dynamics (MD) simulations reveal that the hydroxyethyl group ([ImO1][DCA]) introduces hydrogen bonding, reducing EDL thickness vs. hydrophobic chains (e.g., octyl). Compare capacitance via cyclic voltammetry in [DCA]-based electrolytes .

Q. What methodologies optimize pH-responsive release kinetics for this compound in corrosion inhibition applications?

- Methodological Answer : Synthesize ZIF-8 composites via solvothermal methods, then conduct UV-Vis spectroscopy to monitor inhibitor release at pH 2–12. Kinetic models (e.g., Higuchi or Korsmeyer-Peppas) fit release profiles, with EIS validating sustained protection in simulated industrial environments .

Q. How does thermal stability vary under anhydrous vs. hydrated conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.